molecular formula C19H16N2O2 B6274274 (2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 519137-42-9

(2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B6274274
CAS RN: 519137-42-9
M. Wt: 304.3
InChI Key:
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Description

(2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 4-methylpenylpyrazole-3-propionic acid (MPPA), is a compound that has been studied extensively in recent years due to its potential applications in scientific research. MPPA is a relatively new compound, having only been discovered in the early 2000s, and has been found to possess a variety of unique biochemical and physiological properties.

Scientific Research Applications

MPPA has been found to have a variety of potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to possess antioxidant and anti-inflammatory properties, and has been studied for its potential use in treating various diseases, including cancer, arthritis, and Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of MPPA is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, it is believed to possess antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
MPPA has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. In addition, it has been found to possess antioxidant and anti-inflammatory properties, and has been studied for its potential use in treating various diseases, including cancer, arthritis, and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of MPPA in laboratory experiments offers a number of advantages. For example, it is relatively easy to synthesize, and its unique biochemical and physiological properties make it a potentially useful tool for a variety of scientific research applications. However, there are also some limitations to consider. For instance, its exact mechanism of action is not yet fully understood, and further research is needed to determine its full potential.

Future Directions

There are a number of potential future directions for research into the use of MPPA in scientific research. For example, further research is needed to better understand its exact mechanism of action and to determine its full potential for treating various diseases. Additionally, further research is needed to explore the potential applications of MPPA in other areas, such as drug delivery and tissue engineering. Finally, further research is needed to determine the long-term safety and efficacy of MPPA in humans.

Synthesis Methods

MPPA can be synthesized through a number of different methods, including the direct condensation of 4-methylphenylhydrazine and propionyl chloride, the reaction of 4-methylphenylhydrazine and propionic anhydride, and the reaction of 4-methylphenylhydrazine and propionic acid. All of these methods involve the condensation of the two reactants to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves the condensation of 4-methylacetophenone with hydrazine hydrate to form 4-methyl-1-phenyl-1H-pyrazole. This intermediate is then reacted with benzaldehyde to form 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)propanal, which is then subjected to Wittig reaction with methyltriphenylphosphonium bromide to form (2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid.", "Starting Materials": [ "4-methylacetophenone", "hydrazine hydrate", "benzaldehyde", "methyltriphenylphosphonium bromide" ], "Reaction": [ "4-methylacetophenone is condensed with hydrazine hydrate to form 4-methyl-1-phenyl-1H-pyrazole.", "4-methyl-1-phenyl-1H-pyrazole is reacted with benzaldehyde to form 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)propanal.", "3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)propanal is subjected to Wittig reaction with methyltriphenylphosphonium bromide to form (2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid." ] }

CAS RN

519137-42-9

Product Name

(2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Molecular Formula

C19H16N2O2

Molecular Weight

304.3

Purity

97

Origin of Product

United States

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